molecular formula C11H15NO3S B7848365 4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol

4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol

Cat. No.: B7848365
M. Wt: 241.31 g/mol
InChI Key: SMLXVRYODQETFW-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is a chemical compound characterized by a benzyl alcohol structure substituted with a pyrrolidine-1-sulfonyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with benzyl alcohol and pyrrolidine-1-sulfonyl chloride.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in benzyl alcohol with the pyrrolidine-1-sulfonyl chloride under basic conditions.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure purity and yield. The process may involve the use of solvents, temperature control, and purification steps to obtain the final product.

Types of Reactions:

  • Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The pyrrolidine-1-sulfonyl group can undergo reduction to form pyrrolidine.

  • Substitution: The hydroxyl group in benzyl alcohol can be substituted with various other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromyl chloride (CrO2Cl2) and conditions involve controlled temperatures.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Pyrrolidine

  • Substitution: Various substituted benzyl alcohols

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, influencing biological processes.

  • Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its biological effects.

Comparison with Similar Compounds

4-(Pyrrolidine-1-sulfonyl)-benzyl alcohol is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Benzyl alcohol, Pyrrolidine, Sulfonyl chloride derivatives

  • Uniqueness: The presence of both benzyl alcohol and pyrrolidine-1-sulfonyl groups in a single molecule provides unique chemical and biological properties that are not found in other compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-pyrrolidin-1-ylsulfonylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-9-10-3-5-11(6-4-10)16(14,15)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLXVRYODQETFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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